molecular formula C8H11NO2 B14401775 2-(Hydroxyimino)-5,5-dimethylcyclohex-3-en-1-one CAS No. 84903-31-1

2-(Hydroxyimino)-5,5-dimethylcyclohex-3-en-1-one

Cat. No.: B14401775
CAS No.: 84903-31-1
M. Wt: 153.18 g/mol
InChI Key: CESHCHQNVRSYIM-UHFFFAOYSA-N
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Description

2-(Hydroxyimino)-5,5-dimethylcyclohex-3-en-1-one is an organic compound with a unique structure that includes a hydroxyimino group attached to a cyclohexenone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxyimino)-5,5-dimethylcyclohex-3-en-1-one can be achieved through several methods. One common approach involves the reaction of 5,5-dimethylcyclohexane-1,3-dione with hydroxylamine hydrochloride under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 5,5-dimethylcyclohexane-1,3-dione and hydroxylamine hydrochloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium acetate or sodium hydroxide in an aqueous or alcoholic medium.

    Procedure: The mixture is heated to reflux for several hours, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxyimino)-5,5-dimethylcyclohex-3-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxime derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine.

    Substitution: The hydroxyimino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxime derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted cyclohexenone derivatives.

Scientific Research Applications

2-(Hydroxyimino)-5,5-dimethylcyclohex-3-en-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the synthesis of fine chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 2-(Hydroxyimino)-5,5-dimethylcyclohex-3-en-1-one involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-cyano-2-(hydroxyimino)acetate: Known for its use as a coupling additive in peptide synthesis.

    2-(Hydroxyimino)aldehydes: Undergo photocyclization reactions to form cyclobutanol oximes.

    3-Hydrazinylquinoxalin-2(1H)-one: Reacts with 2-hydroxyimino-1,3-dicarbonyl compounds to form hydrazones.

Uniqueness

2-(Hydroxyimino)-5,5-dimethylcyclohex-3-en-1-one is unique due to its stable cyclohexenone ring structure combined with a hydroxyimino group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

CAS No.

84903-31-1

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

2-hydroxyimino-5,5-dimethylcyclohex-3-en-1-one

InChI

InChI=1S/C8H11NO2/c1-8(2)4-3-6(9-11)7(10)5-8/h3-4,11H,5H2,1-2H3

InChI Key

CESHCHQNVRSYIM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C(=NO)C=C1)C

Origin of Product

United States

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